molecular formula C8H14ClN3 B13454491 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride

4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B13454491
M. Wt: 187.67 g/mol
InChI Key: OGIATPIXLJSHCF-UHFFFAOYSA-N
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Description

4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazoles.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

5-cyclopropyl-2,3-dimethylimidazol-4-amine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-5-10-7(6-3-4-6)8(9)11(5)2;/h6H,3-4,9H2,1-2H3;1H

InChI Key

OGIATPIXLJSHCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)N)C2CC2.Cl

Origin of Product

United States

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